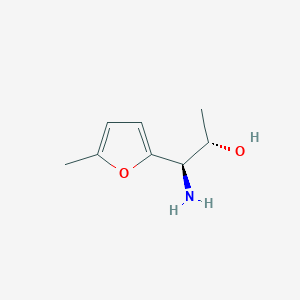
(2S)-2-(furan-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(furan-2-yl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a furan ring at the second position. The (2S) configuration indicates the stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(furan-2-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as furan and pyrrolidine derivatives.
Reaction Conditions: A common method involves the use of chiral catalysts or chiral auxiliaries to ensure the (2S) configuration. The reaction may proceed through nucleophilic substitution or addition reactions.
Purification: The product is usually purified by techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes with optimized reaction conditions to maximize yield and purity. This may include continuous flow synthesis and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(furan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrrolidine ring may yield saturated pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(furan-2-yl)pyrrolidine would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The stereochemistry (2S) plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(furan-2-yl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(furan-2-yl)pyrrolidine: Without specific stereochemistry.
2-(furan-2-yl)pyrrole: A similar compound with a pyrrole ring instead of pyrrolidine.
Uniqueness
(2S)-2-(furan-2-yl)pyrrolidine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomers and other similar compounds.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(2S)-2-(furan-2-yl)pyrrolidine |
InChI |
InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m0/s1 |
Clave InChI |
LIFJPSLQRGQNMM-ZETCQYMHSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC=CO2 |
SMILES canónico |
C1CC(NC1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


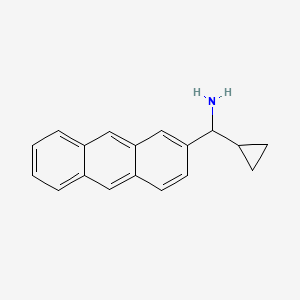

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)


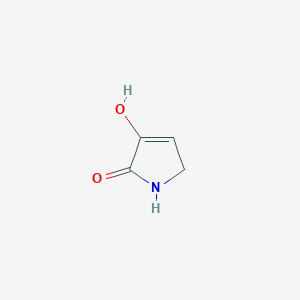
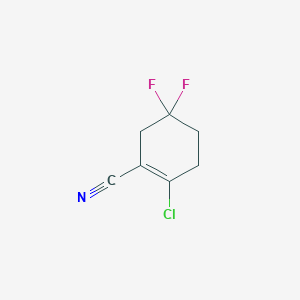
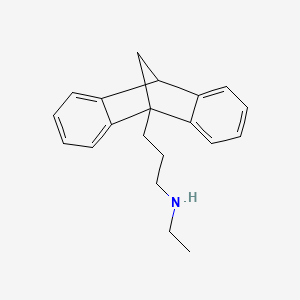
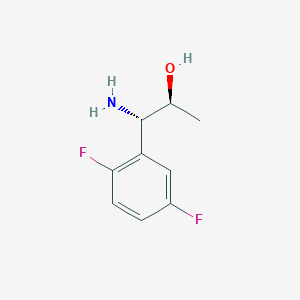
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)
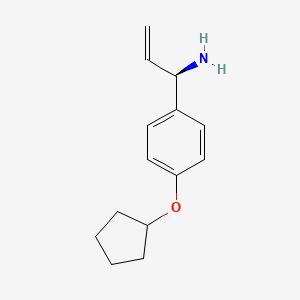
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)
